Apomine

Descripción general

Descripción

Apomine es un compuesto novedoso conocido por sus propiedades hipocolesterolémicasThis compound se ha estudiado por su potencial en el tratamiento de afecciones como la osteoporosis y varios tipos de tumores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Apomine se sintetiza a través de una serie de reacciones químicas que involucran la formación de un enlace carbono-fósforo. La síntesis típicamente implica la reacción de un derivado de fenilpropano con ésteres de ácido fosfónico bajo condiciones controladas. Las condiciones de reacción incluyen temperaturas específicas, solventes y catalizadores para asegurar que el producto deseado se obtenga con alta pureza y rendimiento .

Métodos de producción industrial: En entornos industriales, la producción de this compound involucra reactores químicos a gran escala donde los reactivos se combinan bajo condiciones optimizadas. El proceso incluye pasos como purificación, cristalización y secado para obtener el producto final en una forma adecuada para uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones: Apomine experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

Sustitución: this compound puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: En las reacciones de sustitución se emplean reactivos como halógenos y agentes alquilantes.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound que conservan la estructura central de bisfosfonato pero tienen diferentes grupos funcionales unidos .

Aplicaciones Científicas De Investigación

Historical Context and Pharmacological Profile

Apomorphine was first synthesized in the mid-19th century and has since evolved through numerous clinical applications. Initially recognized for its emetic properties, it later gained prominence as an antiparkinsonian agent. Its mechanism of action primarily involves stimulation of dopamine receptors, making it a crucial player in managing dopaminergic dysfunctions.

Antiparkinsonian Treatment

Apomorphine is predominantly used to manage motor fluctuations in patients with advanced Parkinson's disease (PD). It is administered via subcutaneous injections or continuous infusion, providing rapid relief from "off" periods associated with levodopa therapy.

- Clinical Efficacy : Studies have demonstrated that apomorphine significantly reduces dyskinesias and improves motor scores in PD patients. For instance, a systematic review indicated that subcutaneous apomorphine infusions successfully aborted "off" periods and provided a levodopa-sparing effect .

| Study | Findings |

|---|---|

| Significant improvement in dyskinesia and "off" state after 6 and 12 months of continuous infusion. | |

| Efficacy in aborting "off" periods noted in multiple clinical trials. |

Emetic Indications

Historically, apomorphine was primarily used as an emetic agent to induce vomiting in cases of poisoning or to facilitate gastric emptying. This application is less common today but highlights the drug's versatility.

Addiction Therapy

Apomorphine has been explored for its potential in treating substance dependence, particularly through its emetic properties which can condition aversive responses to substances like alcohol and drugs . Its ability to modulate dopaminergic pathways makes it a candidate for further research in addiction therapies.

Investigative Applications

Apomorphine serves as a valuable pharmacological probe in neuroscience research. It is utilized to investigate dopaminergic neurotransmission and assess central dopamine system alterations through behavioral assays.

- Behavioral Studies : Apomorphine-induced behaviors are employed to evaluate dopaminergic activity, contributing to the understanding of conditions like schizophrenia and depression . Its role in endocrine challenge tests also aids in diagnosing disorders related to dopamine dysregulation.

Case Study 1: Parkinson's Disease Management

A clinical trial involving 51 patients with advanced PD demonstrated that continuous subcutaneous apomorphine infusion led to significant improvements in UPDRS scores, indicating enhanced motor function and reduced dyskinesia over a year-long period .

Case Study 2: Addiction Conditioning

In studies assessing the efficacy of apomorphine for addiction treatment, researchers noted its potential to condition aversive responses when paired with addictive substances, suggesting a pathway for therapeutic interventions in substance use disorders .

Safety and Tolerability

While apomorphine is generally well-tolerated, some adverse effects have been reported, including mild site reactions and nausea. Long-term studies indicate that these effects are manageable and do not outweigh the benefits of treatment for most patients .

Mecanismo De Acción

Apomine ejerce sus efectos inhibiendo la enzima 3-hidroxi-3-metilglutaril-coenzima A reductasa, que es una enzima clave en la vía del mevalonato de la síntesis del colesterol. Esta inhibición conduce a la degradación de la enzima y una reducción en la síntesis del colesterol. This compound también estimula la actividad de los receptores de lipoproteínas de baja densidad, mejorando la eliminación del colesterol del torrente sanguíneo .

Compuestos similares:

Alendronato: Otro bisfosfonato utilizado para tratar la osteoporosis.

Risedronato: Similar a this compound, inhibe la resorción ósea.

Ácido zoledrónico: Un potente bisfosfonato utilizado en la terapia contra el cáncer para prevenir complicaciones óseas.

Singularidad de this compound: this compound es único en su doble acción de inhibir la síntesis de colesterol y promover la apoptosis en las células cancerosas. A diferencia de otros bisfosfonatos, this compound ha demostrado un potencial significativo en la reducción de la carga tumoral y la prevención de lesiones osteolíticas en modelos de mieloma .

Comparación Con Compuestos Similares

Alendronate: Another bisphosphonate used to treat osteoporosis.

Risedronate: Similar to Apomine, it inhibits bone resorption.

Zoledronic Acid: A potent bisphosphonate used in cancer therapy to prevent bone complications.

Uniqueness of this compound: this compound is unique in its dual action of inhibiting cholesterol synthesis and promoting apoptosis in cancer cells. Unlike other bisphosphonates, this compound has shown significant potential in reducing tumor burden and preventing osteolytic lesions in myeloma models .

Actividad Biológica

Apomine, a novel compound classified as a hypocholesterolemic agent, has garnered attention for its potential biological activities, particularly in the context of cholesterol regulation and neuroprotection. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is chemically characterized as a 1,1-bisphosphonate ester. Its primary mechanism involves the inhibition of cholesterol synthesis, which has been demonstrated across various species. By targeting specific pathways in cholesterol metabolism, this compound effectively lowers plasma cholesterol levels, making it a candidate for treating hypercholesterolemia .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Hypocholesterolemic Effects : this compound has been shown to significantly reduce plasma cholesterol concentrations in animal models. In studies, it was observed that this compound administration led to a marked decrease in both total and low-density lipoprotein (LDL) cholesterol levels .

- Neuroprotective Properties : There is emerging evidence suggesting that this compound may possess neuroprotective qualities. Research indicates that compounds similar to apomorphine can exhibit both antioxidant and pro-oxidant effects, potentially influencing neuronal health .

- Genotoxicity and Neurotoxicity : Studies have reported contrasting effects of apomorphine derivatives on cellular health. Apomorphine has shown potential neurotoxic effects mediated by its oxidation derivatives, which can lead to oxidative stress and DNA damage in neuronal cells .

Table 1: Summary of Key Studies on this compound

Case Study: Long-term Apomorphine Infusion

A study involving patients with advanced Parkinson's disease (APD) assessed the long-term effects of continuous subcutaneous apomorphine infusion (CSAI). The results indicated significant reductions in the functional impact of dyskinesia over a 12-month period. Patients reported improved quality of life with minimal side effects, underscoring the therapeutic potential of apomorphine in managing motor fluctuations associated with Parkinson's disease .

Safety Profile

While this compound shows promise as a therapeutic agent, its safety profile requires careful consideration. Reports indicate that while mild side effects such as nausea and site reactions are common, serious adverse effects are rare . Additionally, studies on genotoxicity highlight the need for further investigation into the long-term effects of apomorphine derivatives on cellular integrity .

Propiedades

Número CAS |

126411-13-0 |

|---|---|

Fórmula molecular |

C28H52O7P2 |

Peso molecular |

562.7 g/mol |

Nombre IUPAC |

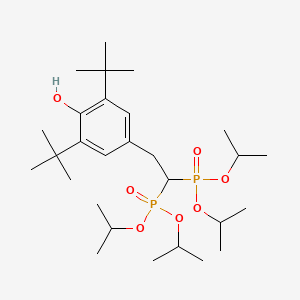

4-[2,2-bis[di(propan-2-yloxy)phosphoryl]ethyl]-2,6-ditert-butylphenol |

InChI |

InChI=1S/C28H52O7P2/c1-18(2)32-36(30,33-19(3)4)25(37(31,34-20(5)6)35-21(7)8)17-22-15-23(27(9,10)11)26(29)24(16-22)28(12,13)14/h15-16,18-21,25,29H,17H2,1-14H3 |

Clave InChI |

YLJOVCWVJCDPLN-UHFFFAOYSA-N |

SMILES |

CC(C)OP(=O)(C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OC(C)C)OC(C)C)OC(C)C |

SMILES canónico |

CC(C)OP(=O)(C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OC(C)C)OC(C)C)OC(C)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

126411-13-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

apomine SR 45023A SR 9223i SR-45023A SR-9223i tetraisopropyl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-ethyl-1,1-bisphosphonate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.